A Technical Guide to 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds. N-aryl maleimides are of significant interest in medicinal chemistry and drug development due to their role as versatile scaffolds and their application in bioconjugation. This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities and mechanisms of action. The guide emphasizes the compound's relevance in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs), by leveraging the unique reactivity of the maleimide moiety.
Introduction
1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione belongs to the family of N-substituted maleimides. The core structure consists of a pyrrole-2,5-dione ring, also known as a maleimide, attached to a 2,4,6-trichlorophenyl group via the nitrogen atom. The maleimide ring is a prominent pharmacophore present in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[1][2]
The key to the maleimide's utility in drug development is its electrophilic double bond, which readily undergoes a Michael addition reaction with nucleophiles, particularly thiols from cysteine residues in proteins.[3] This specific reactivity allows for the covalent modification of target proteins and is the cornerstone of its use in creating stable antibody-drug conjugates (ADCs).[4] N-aryl substitution, as in the case of the title compound, has been shown to enhance the stability of these conjugates compared to traditional N-alkyl maleimides, making this class of compounds particularly valuable for modern therapeutic design.[4][5]
Physicochemical and Structural Data
| Property | Value | Reference |
| IUPAC Name | 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione | N/A |
| CAS Number | 13167-25-4 | N/A |
| Molecular Formula | C₁₀H₄Cl₃NO₂ | N/A |
| Molecular Weight | 276.51 g/mol | N/A |
| Physical Form | Solid | N/A |
| Related Compound Data | ||
| 1-(2,4-Dichlorophenyl) derivative | Density: 1.57 g/cm³; Boiling Point: 376.6°C | [6] |
| 1-(2-Chlorophenyl) derivative | Molecular Weight: 207.61 g/mol | [7] |
Synthesis and Characterization
The synthesis of N-aryl maleimides is typically achieved through a well-established two-step process. The first step involves the reaction of a primary aniline with maleic anhydride to form an intermediate maleanilic acid. The second step is the cyclization of this intermediate via dehydration to yield the final N-aryl maleimide.[8][9]
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure for the synthesis of N-aryl maleimides, adapted from established methods for N-phenylmaleimide.[9] This can be applied to the synthesis of 1-(2,4,6-trichlorophenyl)-1H-pyrrole-2,5-dione using the appropriate starting materials.
Step 1: Synthesis of N-(2,4,6-Trichlorophenyl)maleanilic acid
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In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as anhydrous diethyl ether or tetrahydrofuran (THF).[8][9]
-
While stirring, add a solution of 2,4,6-trichloroaniline (1.0 eq) in the same solvent dropwise to the maleic anhydride solution at room temperature.[8]
-
A precipitate will form upon addition. Continue stirring the resulting suspension at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by suction filtration. The resulting maleanilic acid intermediate is typically used in the next step without further purification.
Step 2: Synthesis of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione
-
In an Erlenmeyer flask, prepare a suspension of anhydrous sodium acetate (0.5-1.0 eq) in acetic anhydride.[9]
-
Add the N-(2,4,6-trichlorophenyl)maleanilic acid (1.0 eq) from Step 1 to the suspension.
-
Heat the mixture gently on a steam bath with swirling for approximately 30 minutes, or until the solid dissolves completely.
-
Cool the reaction mixture to room temperature and then pour it into a beaker of ice water to precipitate the product.
-
Collect the crude N-aryl maleimide product by suction filtration.
-
Wash the solid product thoroughly with cold water and a non-polar solvent like petroleum ether to remove impurities.
-
The final product can be purified by recrystallization from a suitable solvent such as cyclohexane or ethanol.
Characterization: The structure of the synthesized compound can be confirmed using standard analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[1][10]
Biological Activity and Mechanism of Action
While specific quantitative biological data for 1-(2,4,6-trichlorophenyl)-1H-pyrrole-2,5-dione is limited, the broader class of maleimides exhibits significant bioactivity.
Antimicrobial and Anti-parasitic Activity
A study on a series of N-substituted maleimides demonstrated potent anti-leishmanial activity against Leishmania donovani. The activity was found to be dependent on the nature of the substituent on the maleimide ring. The results indicated that several N-aryl and N-alkyl maleimides displayed stronger activity than the standard drug, amphotericin B.[11]
| Compound (Related N-Substituted Maleimides) | IC₅₀ against L. donovani (µg/mL) |
| N-phenylmaleimide | < 0.0128 |
| N-(4-methylphenyl)maleimide | 0.08 |
| N-(4-chlorophenyl)maleimide | 0.13 |
| Amphotericin B (Reference Drug) | 0.12 |
| (Data sourced from a study on related maleimide compounds to illustrate potential activity)[11] |
Mechanism of Action: Covalent Modification via Michael Addition
The primary mechanism underlying the biological activity of maleimides is their ability to act as Michael acceptors. The electron-deficient double bond of the maleimide ring is susceptible to nucleophilic attack by thiol groups (sulfhydryl groups), most notably from cysteine residues within proteins and enzymes.[3] This reaction, a Michael addition, results in the formation of a stable, covalent thiosuccinimide bond.[3]
This covalent modification can lead to the inactivation of essential enzymes, disruption of protein structure and function, and interference with cellular signaling pathways, which collectively contribute to the compound's cytotoxic or antimicrobial effects.[11]
Applications in Drug Development
The highly specific reactivity of maleimides with thiols makes them invaluable tools in bioconjugation chemistry for creating advanced therapeutics.
Antibody-Drug Conjugates (ADCs)
Maleimides are frequently used as linkers to attach highly potent cytotoxic drugs to monoclonal antibodies (mAbs).[4] The resulting ADC can selectively target cancer cells, minimizing off-target toxicity. N-aryl maleimides, in particular, are advantageous because the resulting thiosuccinimide linkage is more stable in the bloodstream compared to linkages formed with N-alkyl maleimides. This increased stability prevents premature drug release before the ADC reaches its target, enhancing the therapeutic window.[4][5] The electron-withdrawing nature of the N-aryl group promotes hydrolysis of the thiosuccinimide ring, which stabilizes the conjugate and prevents the reverse Michael reaction that leads to drug deconjugation.[5][12]
Safety and Handling
Based on safety data for related compounds, 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione should be handled with care in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione is a compound of significant interest built upon the versatile maleimide scaffold. Its straightforward synthesis and the unique reactivity of the maleimide ring make it a valuable building block in medicinal chemistry. The primary mechanism of action, covalent modification of protein thiols, underpins its potential biological activities and its critical role in the development of stable and effective bioconjugates like ADCs. Further research into the specific biological targets and quantitative efficacy of this and related N-aryl maleimides will continue to drive innovation in targeted drug delivery and therapy.
References
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- 2. mdpi.com [mdpi.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione | C10H6ClNO2 | CID 14550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
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- 11. Anti-Leishmanial and Cytotoxic Activities of a Series of Maleimides: Synthesis, Biological Evaluation and Structure-Activity Relationship [mdpi.com]
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